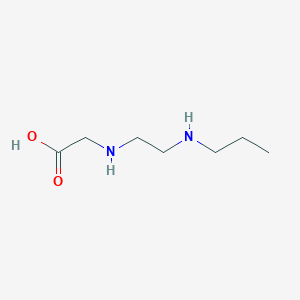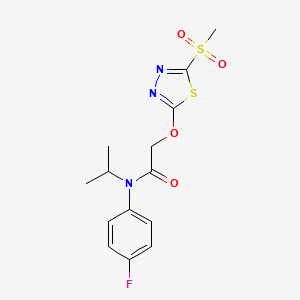
Methyl2-amino-6-bromo-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, two methyl groups, and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-bromo-3,5-dimethylbenzoate typically involves the bromination of methyl 2-amino-3,5-dimethylbenzoate. One common method includes the use of N-methyl-N-n-butylimidazole tribromide as the brominating agent. The reaction is carried out by adding methyl 2-amino-3,5-dimethylbenzoate and the brominating agent into a reactor, heating while stirring until the materials are dissolved, and then maintaining the temperature at around 60°C for 2.5 to 3.5 hours .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The process involves careful control of temperature, reaction time, and the use of efficient brominating agents to ensure high yield and purity. The final product is typically isolated through extraction, drying, and concentration steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-bromo-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with an additional bromine atom.
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with different positions of the amino and methyl groups.
Uniqueness
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-3,5-dimethylbenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-5-4-6(2)9(12)7(8(5)11)10(13)14-3/h4H,12H2,1-3H3 |
InChI Key |
CSWAAPYRGBPCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C(=O)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)

![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)








